molecular formula C5H10ClNO B14172225 N-(3-Chloropropyl)-N-methylformamide CAS No. 4172-04-7

N-(3-Chloropropyl)-N-methylformamide

Cat. No.: B14172225
CAS No.: 4172-04-7
M. Wt: 135.59 g/mol
InChI Key: PSSHCDKLHDMLPC-UHFFFAOYSA-N
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Description

Contextualizing N-(3-Chloropropyl)-N-methylformamide within Contemporary Organic Chemistry Scholarship

In contemporary organic chemistry, there is a significant emphasis on the development of efficient and selective synthetic methodologies. This compound is best contextualized as a bifunctional building block. csmres.co.uknih.gov This classification stems from the presence of two distinct reactive sites within its molecular structure: an electrophilic chloropropyl group and a formamide (B127407) moiety. The chlorine atom serves as a leaving group in nucleophilic substitution reactions, while the formamide group can act as a precursor to an amine or participate in other transformations.

The utility of such bifunctional reagents is a prominent theme in modern drug discovery and medicinal chemistry. csmres.co.uk The ability to introduce a functionalized three-carbon chain and a protected nitrogen atom in a single step makes this compound a valuable tool for medicinal chemists aiming to construct complex molecular architectures with improved efficiency. eurekalert.org Its application in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules, further solidifies its position within contemporary synthetic strategies.

Historical Trajectories and Evolution of Research Pertaining to this compound and Related Formamide Compounds

The study of formamides has a long history, with early research dating back to the 19th and early 20th centuries focusing on the synthesis and properties of simple amides. cutm.ac.in The development of formamide chemistry gained significant momentum with the advent of modern organic synthesis, where formamides were recognized for their utility as polar aprotic solvents and as reagents in various transformations.

The evolution of research into more complex, functionalized formamides like this compound is closely tied to the growth of the pharmaceutical industry. The need for specialized building blocks for the synthesis of specific drug targets drove the development of such reagents. The formyl group, for instance, has been historically employed as a protecting group for amines in multi-step syntheses, such as in peptide chemistry. creative-peptides.com This strategy allows for the selective reaction at other parts of a molecule while the amine functionality is masked.

The specific trajectory of this compound is most notably linked to the development of atypical antipsychotics. Its role as a key intermediate in the synthesis of compounds like risperidone (B510) highlights the shift from studying simple formamides to designing and utilizing highly functionalized derivatives to achieve complex synthetic goals. jocpr.com The synthesis of risperidone itself has evolved, with various methods being developed to improve yield and purity, underscoring the ongoing research interest in the practical application of its key intermediates. google.com

Scholarly Significance and Identified Research Gaps in this compound Chemistry

The scholarly significance of this compound is primarily derived from its successful application as a key building block in the synthesis of high-value pharmaceutical compounds. Its bifunctional nature allows for the streamlined construction of complex heterocyclic systems, which are of immense interest in medicinal chemistry. The ability to access these structures efficiently has a direct impact on the drug development process.

Despite its utility, several research gaps in the chemistry of this compound and related compounds can be identified:

Exploration of Broader Synthetic Utility: While its application in specific pharmaceutical syntheses is well-documented, the full scope of its reactivity as a bifunctional reagent remains relatively unexplored in the academic literature. There is an opportunity to investigate its use in the synthesis of a wider range of heterocyclic systems and other complex molecular scaffolds.

Development of More Sustainable Synthetic Routes: The current industrial synthesis of this compound often involves reagents and conditions that are not ideal from a green chemistry perspective. Research into more environmentally benign and atom-economical synthetic methods for this compound and its analogs would be a valuable contribution.

Investigation of Novel Reactivity: The interplay between the chloropropyl and N-methylformamide functionalities could potentially lead to novel and unforeseen chemical transformations under various reaction conditions. A deeper mechanistic investigation into its reactivity could uncover new synthetic applications.

Design of Analogous Bifunctional Building Blocks: The success of this compound suggests that other N-alkyl-N-(haloalkyl)formamides with different chain lengths or substitution patterns could also be valuable synthetic intermediates. The systematic design and study of such analogs represent a promising area for future research.

The following table summarizes some of the key research findings related to the synthesis and application of this compound and related compounds.

Research Area Key Findings Significance
Synthesis Typically synthesized via the reaction of N-methylformamide with 1-bromo-3-chloropropane (B140262) or a related dihaloalkane.Provides a reliable method for the production of this key intermediate.
Application in Pharmaceutical Synthesis A crucial intermediate in the synthesis of the atypical antipsychotic drug risperidone. jocpr.comDemonstrates the compound's value in the pharmaceutical industry.
Role as a Bifunctional Reagent Contains both an electrophilic alkyl chloride and a formamide group, allowing for sequential or tandem reactions. csmres.co.uknih.govOffers a streamlined approach to the synthesis of complex molecules.
Use in Heterocycle Synthesis The chloropropyl chain is used to alkylate a nucleophile, often followed by further transformations involving the formamide group to form a heterocyclic ring.Enables the efficient construction of important structural motifs found in many bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4172-04-7

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

N-(3-chloropropyl)-N-methylformamide

InChI

InChI=1S/C5H10ClNO/c1-7(5-8)4-2-3-6/h5H,2-4H2,1H3

InChI Key

PSSHCDKLHDMLPC-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCl)C=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N 3 Chloropropyl N Methylformamide

Synthesis of Key Intermediates and Analogues Related to N-(3-Chloropropyl)-N-methylformamide

The synthesis of the target compound relies on the availability and reactivity of key precursors and intermediates.

Preparative Routes for N-Methylformamide and its Derivatives

N-Methylformamide (NMF) is a crucial precursor and a widely used polar solvent. wikipedia.org Several methods are established for its synthesis. A common industrial method involves the reaction of methylamine (B109427) with methyl formate. wikipedia.orgchemicalbook.com Another approach is the transamidation reaction between formamide (B127407) and methylamine. wikipedia.org

Synthesis MethodReactantsProductsNotes
Amine-Ester Reaction Methylamine + Methyl FormateN-Methylformamide + Methanol (B129727)A common industrial preparation. wikipedia.orgchemicalbook.com
Transamidation Formamide + MethylamineN-Methylformamide + Ammonia (B1221849)A less common alternative. wikipedia.org
Carbon Monoxide Reaction Carbon Monoxide + MethylamineN-MethylformamideRequires high pressure and a catalyst. chemicalbook.com
Acid Chloride Reaction Formyl Chloride (or other acid chloride) + MethylamineN-Methylformamide + HClReaction is typically performed at low temperatures (-20 to -10°C) in an aqueous solution. mdma.ch
Methylammonium Chloride Route Methylammonium Chloride + Methyl FormateN-MethylformamideReaction is carried out in the presence of a base like sodium methoxide. mdma.ch

Derivatization Techniques for Chloropropyl-Containing Structures

The 3-chloropropyl group is a versatile functional handle that allows for various derivatization reactions. The chlorine atom, being a good leaving group, makes the terminal carbon electrophilic and susceptible to nucleophilic attack. vulcanchem.com

Nucleophilic Substitution: The most common derivatization is the SN2 displacement of the chloride ion by a nucleophile. This allows for the introduction of a wide range of functional groups.

Amination: Reaction with ammonia or primary/secondary amines yields corresponding amino derivatives. vulcanchem.com

Alkoxylation: Reaction with alkoxides leads to the formation of ethers. vulcanchem.com

Grignard Reagent Formation: The chloropropyl group can be converted into a Grignard reagent. For example, N-(3-chloropropyl)-N-methylbenzylamine reacts with magnesium to form the corresponding Grignard reagent, 3-(N-benzyl-N-methylamino)propylmagnesium chloride. google.com This intermediate can then react with various electrophiles, such as triethyl orthoformate, to introduce new carbon-carbon bonds. google.com

Other Derivatizations:

Reaction with Thionyl Chloride: 3-(N-substituted-amino)propanols can be converted to their corresponding 3-chloropropylamines using thionyl chloride. google.comprepchem.com

Alkylation: The replacement of an active hydrogen with an alkyl or aryl-aliphatic group is a common derivatization technique. For chloropropyl structures, this typically involves the nitrogen atom of an amino group attached to the propyl chain.

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while ensuring cost-effectiveness and safety. Key parameters that require careful control include temperature, pressure, and the choice of catalyst. vulcanchem.com

For syntheses involving N-methylformamide and 1-chloro-3-iodopropane, the following parameters are critical:

Temperature: Typically maintained between 50–80°C. vulcanchem.com

Pressure: Generally in the range of 1–3 atm. vulcanchem.com

For pathways involving reductive alkylation, the choice of catalyst is paramount. Palladium on carbon is often a suitable catalyst for such hydrogenation reactions. vulcanchem.com

Further optimization considerations include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents are often used for SN2 reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Purification: Post-reaction workup and purification methods, such as distillation or chromatography, are critical for isolating the final product with high purity.

Stoichiometry of Reactants: Adjusting the molar ratios of the reactants can help to drive the reaction to completion and minimize unreacted starting materials.

The strategic positioning of the chlorine atom in the final product ensures regioselectivity in subsequent reactions, a feature that is often exploited in multi-step syntheses. vulcanchem.com

Reaction Conditions and Solvent Selection in Synthesis

The industrial synthesis of this compound is typically achieved through the reaction of N-methylformamide with a haloalkane, such as 1-chloro-3-iodopropane. This process is conducted under carefully controlled conditions to optimize the yield and purity of the final product. Key parameters that are monitored and controlled during the synthesis include temperature and pressure. For instance, a common temperature range for this reaction is between 50–80°C, with a pressure of 1–3 atm. vulcanchem.com

Alternative synthetic routes to this compound include the aminolysis of esters, where methyl chloroformate is reacted with the precursor N-methyl-3-chloropropylamine. Another approach is through reductive alkylation, which involves the catalytic hydrogenation of nitriles in the presence of formaldehyde (B43269) and hydrochloric acid. vulcanchem.com

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and purity of the product. While specific solvents for the synthesis of this compound are not extensively detailed in the provided search results, general principles of organic synthesis suggest that polar aprotic solvents would be suitable for such reactions. Solvents like N,N-Dimethylformamide (DMF) are often favored in organic synthesis due to their high boiling point and miscibility with a wide range of organic compounds and water. nih.gov The selection of an appropriate solvent is crucial for ensuring that the reactants remain in the solution phase and for facilitating the desired reaction pathway.

Table 1: Key Parameters in the Synthesis of this compound

ParameterConditionRationale
Temperature 50–80°COptimizes reaction rate while minimizing side reactions. vulcanchem.com
Pressure 1–3 atmMaintains reactants in the appropriate phase and controls reaction kinetics. vulcanchem.com
Catalyst Palladium on carbon (for reductive methods)Facilitates the hydrogenation process in reductive alkylation routes. vulcanchem.com

Purification and Isolation Methodologies for this compound and Intermediates

The purification and isolation of this compound and its intermediates are essential steps to ensure the final product meets the required purity standards. Given the nature of the compound and its precursors, a combination of techniques is often employed.

For the final product, this compound, which has a relatively high boiling point, fractional distillation under reduced pressure is a likely method for purification. This technique is effective in separating the desired compound from lower-boiling impurities and unreacted starting materials. The process of using serially arranged distillation columns can be an effective method for purifying similar formamide compounds. google.com

Intermediates in the synthesis, such as N-methyl-3-chloropropylamine, are often isolated and purified as their hydrochloride salts. This is a common strategy for amines, as the salt form is typically a stable, crystalline solid that is easier to handle and purify than the free base. The purity of commercially available N-methyl-3-chloropropylamine hydrochloride is often greater than 99.0%. tcichemicals.com The purification of such intermediates may involve recrystallization, where the salt is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the solution.

Common laboratory and industrial purification techniques that can be applied to both the final product and its intermediates include:

Distillation: Particularly fractional distillation for liquid compounds with different boiling points.

Recrystallization: For solid compounds, such as the hydrochloride salt of amine intermediates.

Chromatography: Techniques like column chromatography can be used for separating compounds based on their differential adsorption to a stationary phase.

Table 2: Purification Techniques for this compound and Intermediates

CompoundLikely Purification MethodRationale
This compound Fractional DistillationEffective for separating high-boiling liquids from volatile impurities.
N-methyl-3-chloropropylamine Formation of Hydrochloride Salt and RecrystallizationThe salt is a stable solid, allowing for purification through recrystallization. tcichemicals.com

Reaction Mechanisms and Chemical Transformations Involving N 3 Chloropropyl N Methylformamide

Exploration of the Chemical Reactivity of N-(3-Chloropropyl)-N-methylformamide

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the electrophilic carbon of the chloropropyl chain and the nucleophilic and electrophilic centers within the N-methylformamide group.

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The carbon atom bonded to the chlorine in the propyl chain of this compound is electron-deficient and, therefore, susceptible to attack by nucleophiles. This reactivity is primarily governed by the principles of bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, the incoming nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group (in this case, the chloride ion) departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center, although for this achiral molecule, this is not a primary consideration.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of derivatives. Common nucleophiles include amines, alkoxides, and thiolates, which would yield the corresponding secondary amines, ethers, and thioethers, respectively.

A significant and synthetically useful nucleophilic substitution reaction of this compound is its intramolecular cyclization. Under basic conditions, the nitrogen atom of the N-methylformamide group can act as an internal nucleophile, attacking the electrophilic carbon of the chloropropyl chain. This process results in the formation of a four-membered heterocyclic ring system known as an azetidine (B1206935). Specifically, the product would be N-formyl-N-methylazetidinium chloride, which upon neutralization would yield N-formyl-N-methylazetidine. The formation of such strained ring systems is a testament to the favorable proximity of the reacting centers within the molecule.

Transformations Involving the N-Methylformamide Functional Group

The N-methylformamide moiety offers its own set of reactive possibilities. The amide bond itself can undergo hydrolysis under acidic or basic conditions to yield N-methyl-3-chloropropylamine and formic acid. This transformation can be a crucial step in synthetic pathways where the formyl group serves as a protecting group for the secondary amine.

Furthermore, the formyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4), converting the N-methylformamide into an N,N-dimethyl-3-chloropropylamine. Conversely, the formyl proton is weakly acidic and can be removed by a strong base, generating an anion that could potentially participate in further reactions.

Catalytic Systems and Conditions for this compound Reactions

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through the use of appropriate catalytic systems and careful selection of reaction conditions, particularly the solvent.

Metal-Catalyzed Processes for Derivative Formation

Transition metal catalysis offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and these methods can be applied to derivatives of this compound. While direct metal-catalyzed cross-coupling reactions on the C-Cl bond of this compound are not extensively documented, analogous reactions with similar alkyl chlorides are well-established.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, could potentially be employed to form new C-C bonds at the terminal carbon of the propyl chain. These reactions typically involve the use of a palladium catalyst, a suitable ligand, and a base. For example, a Suzuki coupling would involve the reaction of a boronic acid with the chloropropyl group in the presence of a palladium catalyst to form a new carbon-carbon bond.

Copper-catalyzed reactions, such as the Ullmann condensation, are also valuable for forming carbon-heteroatom bonds. A copper catalyst could facilitate the coupling of this compound with various nucleophiles, including amines, phenols, and thiols, often under milder conditions than uncatalyzed reactions.

Furthermore, metal catalysts can play a crucial role in intramolecular cyclization reactions. For example, palladium catalysts have been shown to facilitate the intramolecular amination of haloalkanes to form heterocyclic structures. In the case of this compound, a palladium catalyst could promote the formation of the azetidine ring. Similarly, rhodium and copper catalysts are known to catalyze a variety of C-H activation and cyclization reactions involving amides, suggesting potential for more complex transformations of this molecule. nih.govrsc.orgnih.gov

Advanced Chemical Transformations and Derivatizations of this compound

Beyond simple nucleophilic substitutions and amide transformations, this compound can serve as a precursor for more complex and advanced chemical structures.

The intramolecular cyclization to form an azetidine ring is a key advanced transformation. Azetidines are important structural motifs in medicinal chemistry, and the ability to synthesize functionalized azetidines from readily available starting materials is highly valuable. The resulting N-formyl-N-methylazetidine can be further modified. For example, the formyl group can be removed to provide the free secondary amine, which can then be functionalized with a wide range of substituents.

Furthermore, the initial nucleophilic substitution product of this compound can undergo subsequent transformations. For instance, if the nucleophile contains another reactive functional group, a tandem reaction sequence can be designed. An example would be the reaction with a bifunctional nucleophile, leading to the formation of a larger heterocyclic ring system.

Functionalization of the Chloropropyl Chain for Diverse Scaffolds

The presence of a primary alkyl chloride in this compound provides a reactive handle for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the creation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

The general mechanism for the functionalization of the chloropropyl chain involves the displacement of the chloride ion by a nucleophile. The electrophilic carbon atom attached to the chlorine is susceptible to attack by electron-rich species, leading to the formation of a new carbon-nucleophile bond.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

Nucleophile (Nu)ReagentProductReaction Conditions
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)N-(3-Azidopropyl)-N-methylformamideDMF, Heat
Cyanide (CN⁻)Sodium Cyanide (NaCN)N-(3-Cyanopropyl)-N-methylformamideDMSO, Heat
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)N-methyl-N-(3-(phenylthio)propyl)formamideEthanol, Reflux
Amine (R₂NH)Piperidine (B6355638)N-methyl-N-(3-(piperidin-1-yl)propyl)formamideAcetonitrile (B52724), K₂CO₃, Heat

These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of both the substrate and the nucleophilic salt. The reaction temperature is often elevated to increase the reaction rate. The choice of the nucleophile dictates the nature of the resulting functional group, enabling the synthesis of a wide range of derivatives. For instance, the introduction of an azide group opens up possibilities for click chemistry, while the incorporation of a cyanide group allows for further elaboration into carboxylic acids, amines, or other nitrogen-containing functionalities.

The alkylation of amines with this compound is a particularly important transformation, as it provides a straightforward route to more complex amines that can serve as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Reactions Leading to Nitrogen-Containing Heterocyclic Systems

One of the most significant applications of this compound is its use as a precursor for the synthesis of nitrogen-containing heterocyclic systems. The three-carbon chain separating the nitrogen atom of the formamide (B127407) and the terminal chlorine atom is ideally suited for intramolecular cyclization reactions, leading to the formation of six-membered rings.

A key transformation in this context is the intramolecular N-alkylation to form a piperidine ring. Under basic conditions, the formamide nitrogen can be deprotonated, or the formyl group can be hydrolyzed to reveal a secondary amine. This amine can then act as an internal nucleophile, attacking the electrophilic carbon of the chloropropyl chain to form a cyclic product.

Table 2: Intramolecular Cyclization of this compound Derivatives

PrecursorBase/CatalystHeterocyclic ProductReaction Conditions
This compoundStrong Base (e.g., NaH)1-Methylpiperidine (after reduction)THF, Heat
N-(3-Chloropropyl)amine (from hydrolysis)K₂CO₃PiperidineHigh dilution, Heat

While direct cyclization of this compound can be challenging due to the relatively low nucleophilicity of the formamide nitrogen, its derivatives are more amenable to these transformations. For example, hydrolysis of the formamide group to the corresponding secondary amine, N-methyl-3-chloropropylamine, provides a much more nucleophilic species that readily undergoes intramolecular cyclization to form N-methylpiperidine.

Furthermore, this compound is a known intermediate in the industrial synthesis of certain pharmaceuticals. For instance, in the synthesis of the antipsychotic drug risperidone (B510), a related chloroalkyl derivative is used to alkylate a piperidine-containing fragment. While not a direct cyclization of the title compound itself, this highlights the utility of the chloropropylamine scaffold, which can be derived from this compound, in constructing complex heterocyclic drug molecules.

The versatility of the chloropropyl chain also allows for the construction of other heterocyclic systems. By choosing appropriate nucleophiles for the initial functionalization step, it is possible to introduce functionalities that can subsequently participate in cyclization reactions to form a variety of five, six, or even seven-membered rings containing one or more heteroatoms.

Applications of N 3 Chloropropyl N Methylformamide in Organic Synthesis and Materials Research

N-(3-Chloropropyl)-N-methylformamide as a Synthon for Complex Organic Molecules

As a synthon, this compound provides a reliable N-methyl-3-aminopropyl fragment, which is a common structural motif in various biologically active compounds. The formamide (B127407) group acts as a protecting group for the secondary amine, rendering the molecule stable under various conditions while allowing for deprotection when needed. The terminal chloride offers a reactive site for nucleophilic substitution, enabling the extension of the carbon chain and the formation of new carbon-heteroatom bonds.

The utility of this compound is particularly prominent in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of precursors for several classes of therapeutic agents.

Antipsychotics: The compound is a documented precursor in the synthesis of atypical antipsychotics such as Risperidone (B510) and Paliperidone. In these syntheses, the chloropropyl group allows for alkylation of a target molecule, and subsequent transformation of the formamide moiety yields the desired pharmacophore.

Antidepressants and Antihistamines: Through controlled hydrolysis, this compound is converted to N-methyl-3-chloropropylamine. This primary amine is a crucial precursor for various antidepressants and antihistamines, where the N-methyl-3-propylamine backbone is a key component of the final active pharmaceutical ingredient.

Anticancer Agents: Research has shown its utility in functionalizing platinum(II) complexes. By incorporating this synthon, researchers can modify the structure of potential anticancer drugs to improve their targeting capabilities and efficacy against tumor cells.

The following table summarizes key pharmaceutical precursors synthesized using this compound.

Pharmaceutical ClassExample Precursor/DrugSynthetic Role of this compound
AntipsychoticsRisperidone, PaliperidoneKey precursor for forming the side chain via reductive amination.
AntidepressantsVariousSource of N-methyl-3-chloropropylamine after hydrolysis.
AntihistaminesVariousSource of N-methyl-3-chloropropylamine after hydrolysis.
Anticancer AgentsPlatinum(II) complexesUsed to functionalize the complex for improved tumor targeting.

In the agrochemical sector, this compound serves as a valuable intermediate for creating molecules that protect crops and enhance yields. Its structural components are integrated into final products designed to have specific biological activities.

Herbicides: It is an intermediate in the manufacturing of chloroacetamide herbicides. These herbicides function by targeting and inhibiting lipid biosynthesis in weeds, a critical metabolic pathway.

Insecticides: The molecule acts as a building block for creating analogs of neonicotinoid insecticides. The N-methyl-3-chloropropyl moiety can be used to construct modified side chains, which can lead to enhanced selectivity and efficacy against specific insect pests.

Contribution to the Development of Novel Materials

The dual functionality of this compound presents opportunities for its use in materials science, particularly in the creation of functional polymers and the modification of surfaces.

While extensive research detailing the direct polymerization of this compound or its integration into polymer backbones is not widely published, its chemical structure suggests potential applications. The chloropropyl group could, in principle, participate in polymerization reactions, such as by reacting with nucleophilic comonomers to form a polyether or polyamine backbone. However, literature specifically documenting this application is scarce. The development of polymers often focuses on related acrylamide (B121943) monomers, such as N-[3-(dimethylamino)propyl]methacrylamide, which undergo radical polymerization to create functional polymers for various applications. The study of such related compounds provides a framework for how molecules with similar functional groups might be incorporated into polymer and composite architectures.

Surface functionalization is a critical process for altering the properties of a material, such as its hydrophobicity, biocompatibility, or reactivity. The reactive alkyl chloride group of this compound makes it a candidate for "grafting-to" surface modification techniques.

This process involves attaching molecules covalently to a substrate to form a thin film with desired properties. A well-documented analogue, (3-Chloropropyl)-trimethoxysilane (CPTMS), demonstrates the utility of the chloropropyl group in this context. CPTMS is widely used to functionalize surfaces like halloysite (B83129) nanotubes. The trimethoxysilane (B1233946) portion of CPTMS first hydrolyzes and then condenses with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds. The terminal chloropropyl group is then exposed on the surface, available for further reaction.

By analogy, this compound could potentially be attached to surfaces that have been pre-functionalized with groups capable of reacting with its alkyl chloride, thereby tethering the N-methylformamide moiety to the material. This would impart the chemical characteristics of the formamide group to the substrate's surface.

Patent Landscape Analysis Pertaining to this compound Synthesis and Utilization

An analysis of the patent literature reveals that this compound is more frequently cited as an intermediate within broader patents for complex final products rather than being the central subject of patents for its own synthesis or novel applications.

The patent landscape can be understood by examining three main areas:

Synthesis of Precursors: Patents exist for the industrial production of key starting materials. For instance, patent CN1123273A describes a continuous two-step process for preparing N-methylformamide, a direct precursor to this compound. This method involves the catalytic dehydrogenation of methanol (B129727) to methyl formate, followed by an amination reaction with methylamine (B109427), highlighting efforts to optimize the supply chain for this class of compounds.

Patents for Final Pharmaceutical Products: Numerous patents cover the final pharmaceutical compounds for which this compound is a crucial intermediate. For example, patents for modified-release pharmaceutical compositions often focus on the formulation of the active ingredient rather than its synthesis. However, the synthetic routes described or referenced in the background of these patents implicitly rely on intermediates like this compound.

Patents for Agrochemicals: Similarly, patents in the agrochemical field, such as CN101717395A for the insecticide chlorantraniliprole, detail complex multi-step syntheses. While a specific intermediate like this compound may not be explicitly claimed, it represents a class of building blocks essential to the construction of the patented molecule.

The following table provides an overview of the patent landscape related to the compound's lifecycle.

Patent Focus AreaExample Patent IDDescription
Precursor SynthesisCN1123273ADescribes a continuous process for synthesizing N-methylformamide, a key raw material.
Pharmaceutical CompositionsUS10189808B2Focuses on solid forms and compositions of a final drug product, the synthesis of which may involve the subject intermediate.
Agrochemical SynthesisCN101717395ADetails the synthesis of a complex pesticide, which relies on various chemical intermediates for its construction.

This analysis indicates that the commercial and scientific value of this compound is primarily as a non-proprietary, yet vital, link in the value chain for producing high-value, patented final products in the pharmaceutical and agrochemical industries.

Theoretical and Computational Chemistry Studies of N 3 Chloropropyl N Methylformamide

Quantum Chemical Characterization of N-(3-Chloropropyl)-N-methylformamide

Quantum chemical methods are pivotal in characterizing the fundamental properties of this compound, offering a detailed picture of its behavior at the electronic level.

Conformation and Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a powerful tool for determining the preferred three-dimensional arrangement of atoms (conformation) and the distribution of electrons within the this compound molecule. By calculating the molecule's energy for different spatial arrangements, DFT can identify the most stable conformers. This analysis is crucial as the conformation of a molecule often dictates its physical and chemical properties.

DFT calculations also provide a wealth of information about the electronic structure. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to compute various molecular properties such as dipole moments, polarizabilities, and electrostatic potential maps, which are essential for predicting how the molecule will interact with other molecules and its environment. chemrxiv.orgresearchgate.net

Below is an illustrative table showing the type of data that would be generated from DFT calculations on this compound.

PropertyCalculated Value
Ground State EnergyValue (e.g., in Hartrees)
Dipole MomentValue (e.g., in Debye)
HOMO EnergyValue (e.g., in eV)
LUMO EnergyValue (e.g., in eV)
HOMO-LUMO GapValue (e.g., in eV)

Intramolecular Interactions and Rotational Dynamics

The structure of this compound is influenced by various intramolecular interactions, which are non-covalent forces acting between different parts of the same molecule. These can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.comnih.gov Computational methods can quantify the strength and nature of these interactions, providing insight into the conformational preferences of the molecule. mdpi.com For instance, the presence of an intramolecular hydrogen bond can significantly stabilize a particular conformation. mdpi.com

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. It allows for the detailed examination of how reactants are transformed into products, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization in Reactions Involving this compound

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The characterization of this transition state is fundamental to understanding the reaction's mechanism and kinetics. Computational methods, particularly quantum chemical calculations, can be used to locate and characterize the geometry and energy of the transition state for reactions involving this compound. smu.edu

By mapping the potential energy surface of the reaction, chemists can identify the lowest energy path, known as the intrinsic reaction coordinate (IRC), that connects reactants, the transition state, and products. smu.edu The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Predictive Modeling of Reactivity and Selectivity

Computational models can be developed to predict the reactivity of this compound and the selectivity of its reactions. By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), it is possible to predict which sites on the molecule are most likely to be involved in a chemical reaction. nih.gov

For reactions that can lead to multiple products, computational modeling can help predict which product will be favored (selectivity). This is achieved by calculating the activation energies for the different reaction pathways leading to each product. The pathway with the lowest activation energy is generally the most favored, and the corresponding product is expected to be the major one. These predictive models are invaluable in the design of new synthetic routes and for optimizing reaction conditions.

In Silico Design and Screening of this compound Analogues

In silico methods, meaning "performed on computer or via computer simulation," are extensively used in the design and screening of new molecules with desired properties. This approach allows for the rapid evaluation of a large number of potential candidates, saving significant time and resources compared to traditional experimental methods. rsc.orgnih.gov

The process typically begins with the structure of this compound as a template. Modifications are then made to this structure to create a virtual library of analogues. escholarship.org These modifications can include changing functional groups, altering the carbon skeleton, or introducing new substituents. rsc.org

Once the virtual library is created, computational tools are used to predict the properties of each analogue. This can include their chemical reactivity, physical properties, and, in a drug discovery context, their potential biological activity and pharmacokinetic profiles. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of the analogues with their predicted activities. rsc.org Analogues that are predicted to have the most desirable properties can then be prioritized for synthesis and experimental testing. This iterative cycle of in silico design, prediction, and experimental validation is a powerful strategy for the discovery of new and improved molecules. escholarship.org

Advanced Analytical and Spectroscopic Characterization of N 3 Chloropropyl N Methylformamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-(3-Chloropropyl)-N-methylformamide, offering detailed information about the atomic arrangement and connectivity within the molecule. The presence of two rotamers due to hindered rotation around the amide C-N bond often results in the observation of two sets of signals for the N-methyl and N-propyl groups, complicating the spectra but also providing valuable insight into the molecule's conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides precise information about the hydrogen atoms in this compound. The chemical shift, splitting pattern (multiplicity), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively.

Due to the amide bond's partial double-bond character, two rotameric forms (E and Z isomers) are often present in solution at room temperature. This leads to a doubling of specific proton signals, particularly those closest to the nitrogen atom. The formyl proton (-CHO) typically appears as two distinct singlets in the downfield region of the spectrum. Similarly, the N-methyl protons (-NCH₃) will show two singlets. The protons of the chloropropyl chain also exhibit this dual set of signals.

The protons on the carbon adjacent to the nitrogen (N-CH₂) are deshielded and appear as a triplet. The central methylene (B1212753) protons (-CH₂-) of the propyl chain appear as a multiplet (quintet or sextet), resulting from coupling to the adjacent methylene groups. The protons on the carbon bearing the chlorine atom (Cl-CH₂) are also deshielded due to the electronegativity of the chlorine and appear as a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and are illustrative.

Proton AssignmentPredicted Chemical Shift (ppm) - Rotamer 1Predicted MultiplicityPredicted Chemical Shift (ppm) - Rotamer 2Predicted Multiplicity
-CHO (formyl)~8.05Singlet~8.20Singlet
-N-CH₂- (a-methylene)~3.40Triplet~3.30Triplet
-CH₂- (β-methylene)~2.05Multiplet~1.95Multiplet
-CH₂-Cl (γ-methylene)~3.60Triplet~3.55Triplet
-N-CH₃ (methyl)~2.90Singlet~2.80Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. Similar to the ¹H NMR spectrum, the presence of rotamers can lead to the appearance of doubled peaks for the carbon atoms near the amide bond.

The carbonyl carbon (-CHO) is the most deshielded and appears furthest downfield. The carbons of the propyl chain and the N-methyl group appear at characteristic chemical shifts, with the carbon attached to the electronegative chlorine atom showing a significant downfield shift compared to a standard alkane carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS and are illustrative.

Carbon AssignmentPredicted Chemical Shift (ppm) - Rotamer 1Predicted Chemical Shift (ppm) - Rotamer 2
-CHO (carbonyl)~162.5~165.0
-N-CH₂- (a-methylene)~48.0~42.5
-CH₂- (β-methylene)~30.5~30.0
-CH₂-Cl (γ-methylene)~41.5~41.0
-N-CH₃ (methyl)~35.0~29.5

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). For this molecule, cross-peaks would be expected between the protons of the adjacent methylene groups in the propyl chain (N-CH₂-CH₂-CH₂-Cl), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly attached proton and carbon atoms. columbia.edu An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals. columbia.edu This is crucial for assigning the carbons in the propyl chain.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound, with the molecular formula C₅H₁₀ClNO, the monoisotopic mass can be calculated with high accuracy.

Table 3: HRMS Data for this compound

ParameterValueSource
Molecular FormulaC₅H₁₀ClNO-
Calculated Exact Mass135.04509 Da-
Observed Exact Mass [M+H]⁺136.05237 Da (Calculated)-
Monoisotopic Mass135.0450916 g/mol lookchem.comguidechem.com

The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the [M+2] peak having an intensity of approximately one-third of the [M] peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like formamides, typically generating protonated molecules [M+H]⁺ in positive ion mode. The subsequent fragmentation of this parent ion in the mass spectrometer (MS/MS) provides valuable structural information.

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways. Common fragmentation patterns for amides involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.

Plausible Fragmentation Pathways:

Loss of HCl: A primary fragmentation could be the loss of hydrogen chloride (36.46 Da) from the parent ion.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for amines and amides. This would lead to the formation of various charged fragments.

Cleavage of the Propyl Chain: Fragmentation can occur along the propyl chain, leading to the loss of ethylene (B1197577) (C₂H₄) or other neutral fragments.

Table 4: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound

m/z (Predicted)Proposed Fragment Structure/Loss
136.05[M+H]⁺ (Parent Ion)
100.08[M+H - HCl]⁺
72.08[CH₂=N(CH₃)CHO + H]⁺
64.02[CH₂CH₂Cl]⁺
58.07[M+H - C₃H₆Cl]⁺

By combining the detailed connectivity and environmental information from various NMR techniques with the precise mass and fragmentation data from mass spectrometry, a complete and unambiguous characterization of this compound can be achieved.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for determining the purity of this compound and for separating it from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound. While specific validated methods for this exact compound are not widely published, a standard approach can be derived from methods used for similar N-alkylamides and formamides. nih.govnih.govsielc.com A reversed-phase HPLC method is typically suitable for a compound of this polarity.

The analysis would likely employ a C18 stationary phase, which separates compounds based on hydrophobicity. A gradient elution using a mobile phase of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), allows for the effective separation of the target compound from more polar or less polar impurities. google.com The addition of a small amount of an acid like formic acid to the mobile phase can improve peak shape and is compatible with mass spectrometry (MS) detection, which provides molecular weight and fragmentation data for definitive identification. sielc.com Detection is commonly achieved using a UV detector set to a low wavelength (around 195-210 nm) to detect the amide chromophore. nih.govgoogle.com

ParameterTypical ConditionPurpose
Stationary Phase (Column)Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Separates based on polarity; C18 is standard for moderately polar organic molecules.
Mobile PhaseGradient of Water (A) and Acetonitrile (B), often with 0.1% Formic AcidGradient elution ensures separation of compounds with a range of polarities. Formic acid aids in protonation for better peak shape and MS compatibility. sielc.com
DetectionUV Absorbance at ~200 nm or Mass Spectrometry (MS)The formamide (B127407) functional group absorbs at low UV wavelengths. nih.gov MS provides higher specificity and structural information.
Flow Rate1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature25 °CMaintained for reproducibility.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and indispensable tool for monitoring the progress of reactions involving this compound and for preliminary purity checks. chemistryhall.comualberta.ca The separation is based on the compound's affinity for the stationary phase versus the mobile phase.

For a moderately polar compound like this compound, a silica (B1680970) gel plate (a polar stationary phase) is standard. chemistryhall.comsigmaaldrich.com The mobile phase, or eluent, is typically a mixture of a less polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). sigmaaldrich.comrochester.edu The ratio is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for good separation. ualberta.ca Visualization of the compound spot is achieved under UV light (if the plate contains a fluorescent indicator) or by using chemical stains such as potassium permanganate (B83412) or an iodine chamber, which react with the compound to produce a visible spot. chemistryhall.com

ParameterTypical ConditionPurpose
Stationary PhaseSilica Gel 60 F254 coated on aluminum or glass platesThe polar silica surface interacts with the compound, retarding its movement. The F254 indicator allows for UV visualization. chemistryhall.com
Mobile Phase (Eluent)Hexane/Ethyl Acetate or Dichloromethane/Methanol mixturesThe solvent polarity is optimized to control the compound's migration up the plate. rochester.eduwisc.edu
VisualizationUV light (254 nm), Potassium Permanganate stain, or Iodine vaporMakes the separated compound spots visible on the plate.
Retention Factor (Rf)Distance traveled by spot / Distance traveled by solvent frontA characteristic value for a given compound and eluent system that indicates its relative polarity. ualberta.ca

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups in this compound are the tertiary amide, the alkyl C-H bonds, and the carbon-chlorine bond. The most prominent feature in the spectrum is the strong carbonyl (C=O) stretching vibration of the amide group, which typically appears in the range of 1690-1630 cm⁻¹. ucla.edu The spectrum also displays C-H stretching vibrations from the methyl and propyl groups just below 3000 cm⁻¹. wpmucdn.com The C-N bond of the tertiary amide will show a stretching vibration, and the C-Cl bond will exhibit a characteristic absorption in the fingerprint region, typically between 850-550 cm⁻¹. orgchemboulder.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl (CH₃, CH₂)C-H Stretch2950 - 2850Medium to Strong
Tertiary AmideC=O Stretch1690 - 1630Strong
Alkyl (CH₂)C-H Bend (Scissoring)~1465Medium
Tertiary AmideC-N Stretch1250 - 1020Medium
Alkyl HalideC-Cl Stretch850 - 550Medium to Strong

Data compiled from standard FT-IR correlation tables. ucla.eduwpmucdn.comorgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. libretexts.org For this compound, the primary chromophore (light-absorbing part of the molecule) is the formamide group. fiveable.me

The formamide moiety contains non-bonding (n) electrons on the oxygen atom and pi (π) electrons in the carbonyl double bond. The most relevant electronic transition for this compound that falls within the accessible UV range (200-400 nm) is the n → π* transition. shu.ac.uk This transition involves promoting a non-bonding electron from the oxygen atom into the antibonding π* orbital of the carbonyl group. These transitions are typically of low to moderate intensity and occur at the lower end of the UV spectrum. shu.ac.uk The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used, a phenomenon known as solvatochromism. slideshare.net

ChromophoreElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Formamide (C=O)n → π*~200 - 220Low to Medium (e.g., 10-1000)

Expected values based on the analysis of similar amide chromophores. shu.ac.uklibretexts.org

Future Research Directions and Emerging Opportunities for N 3 Chloropropyl N Methylformamide Chemistry

Sustainable Synthesis Approaches and Green Chemistry Integration

The chemical industry's increasing emphasis on sustainability necessitates the development of environmentally benign synthetic routes for all chemical compounds, including N-(3-Chloropropyl)-N-methylformamide. Future research will likely pivot from traditional synthetic methods towards greener alternatives that prioritize atom economy, reduce waste, and utilize renewable resources.

Key areas of focus will include:

Catalytic N-Formylation: Moving away from stoichiometric formylating agents, research into catalytic N-formylation of N-methyl-3-chloropropylamine using catalysts with CO2 and a hydrogen source represents a significant green chemistry approach. rsc.orgresearchgate.net This aligns with the broader goal of carbon capture and utilization. researchgate.net

Solvent Minimization and Alternative Solvents: The development of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, can drastically reduce the environmental impact of the synthesis. catrin.comrsc.org The principle that "the best solvent is no solvent" is a guiding philosophy in this area. rsc.org

Energy Efficiency: Employing alternative energy sources like microwave or ultrasound irradiation can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net

Green Chemistry PrincipleApplication to this compound Synthesis
Waste Prevention Development of high-yield, atom-economical synthetic routes.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Use of non-toxic reagents and solvents.
Designing Safer Chemicals Inherent in the exploration of the compound's applications.
Safer Solvents and Auxiliaries Minimizing or replacing traditional volatile organic compounds.
Design for Energy Efficiency Use of catalysis and alternative energy sources to lower reaction temperatures and pressures.
Use of Renewable Feedstocks Sourcing starting materials from biomass.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps.
Catalysis Employing catalytic reagents over stoichiometric ones. pharmtech.com
Design for Degradation Considering the environmental fate of the molecule.
Real-time analysis for Pollution Prevention In-process monitoring to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substance that minimize the potential for chemical accidents.

Exploration of Novel Catalytic Systems for Enhanced Transformations

The reactivity of the chloropropyl group in this compound offers a rich platform for a variety of chemical transformations. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to control and enhance these reactions, leading to new derivatives with unique properties.

Promising research directions include:

Cross-Coupling Reactions: The development of efficient catalysts (e.g., palladium, nickel, or copper-based) for cross-coupling reactions at the C-Cl bond will enable the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups. This opens the door to a vast library of novel compounds.

Catalytic Nucleophilic Substitution: Exploring catalytic methods for nucleophilic substitution of the chloride can provide milder and more selective routes to amines, ethers, thioethers, and other functional groups, avoiding harsh reaction conditions.

C-H Activation: While more challenging, the catalytic activation of C-H bonds within the propyl chain could lead to unprecedented functionalization pathways and the synthesis of highly complex molecules.

Asymmetric Catalysis: For transformations that generate chiral centers, the development of asymmetric catalysts will be crucial for accessing enantiomerically pure derivatives, which is of particular importance in medicinal chemistry and materials science.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could provide novel and sustainable pathways for the functionalization of this compound under mild conditions. mdpi.com

Advancements in Computational Methods for Predictive Chemical Research

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental efforts. For this compound, computational methods can provide valuable insights and accelerate the discovery of new applications.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the mechanisms of known and novel reactions involving this compound. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Predictive Reactivity Models: Machine learning and artificial intelligence can be used to develop models that predict the reactivity of the compound with various reagents and under different conditions. youtube.comarxiv.org This can help in the virtual screening of potential reactions and the identification of promising synthetic targets. youtube.com

Molecular Docking and Virtual Screening: In the context of drug discovery, computational docking studies can predict the binding affinity of this compound derivatives with biological targets, helping to identify potential therapeutic applications.

Materials Property Prediction: For applications in materials science, computational models can be used to predict the physical and chemical properties of polymers and other materials derived from this compound.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of spectroscopic properties, and prediction of electronic structure.
Molecular Dynamics (MD) Simulations Studying the conformational flexibility and intermolecular interactions of the molecule and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Developing predictive models for the biological activity of derivatives.
Machine Learning (ML) Predicting reaction outcomes, optimizing reaction conditions, and discovering novel reactions. nih.gov

Interdisciplinary Research with Emerging Technologies

The future of chemical research lies in the convergence of different scientific disciplines and the integration of emerging technologies. This compound, with its versatile chemical nature, is well-suited for exploration in a variety of interdisciplinary contexts.

Emerging opportunities include:

Materials Science: The ability to functionalize this compound makes it a potential building block for novel polymers and functional materials. For instance, it could be incorporated into polymer backbones to create materials with tailored properties for applications in coatings, adhesives, or advanced composites. The amide functionality could also be used to functionalize materials like graphene oxide. researchgate.net

Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of new bioactive molecules. frontiersin.orgnih.gov The N-methylformamide group is a common feature in many pharmaceuticals, and the chloropropyl handle allows for the attachment of various pharmacophores. frontiersin.orgnih.gov

Flow Chemistry: The use of continuous flow reactors for the synthesis and transformation of this compound can offer advantages in terms of safety, scalability, and process control. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Automated Synthesis: The integration of robotics and automated synthesis platforms can accelerate the exploration of the chemical space around this compound, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries.

By embracing these future research directions, the scientific community can unlock the full potential of this compound chemistry, paving the way for new discoveries and innovations across a range of scientific and technological fields.

Q & A

Basic: What are the common synthetic routes for preparing N-(3-Chloropropyl)-N-methylformamide in laboratory settings?

This compound is typically synthesized via alkylation reactions. A common method involves reacting methylamine derivatives with 3-chloropropyl halides (e.g., 1-bromo-3-chloropropane) under basic conditions. For example, in the synthesis of related impurities for dronedarone hydrochloride, N-(3-chloropropyl)butylamine is formed through nucleophilic substitution between 3-chloropropyl chloride and butylamine, followed by hydrogenation and sulfonylation steps . Purification often employs column chromatography or crystallization, with yields optimized by controlling stoichiometry and reaction time.

Basic: Which analytical techniques are most effective for characterizing this compound and its related impurities?

Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects low-level impurities (e.g., 0.1–0.5%) in API batches by mass fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Provides structural confirmation via proton and carbon chemical shifts, particularly for distinguishing regioisomers .
  • Gas Chromatography (GC) : Quantifies residual solvents (e.g., DMF) and starting materials like N-(3-chloropropyl)morpholine in pharmaceuticals, validated with recovery rates of 99.6–101.8% .

Advanced: How can researchers identify and control process-related impurities when using this compound in API synthesis?

Impurities often arise from side reactions during alkylation or incomplete purification. For example, in dronedarone synthesis, impurities like compounds 13 and 14 form due to unintended reactions of phenol derivatives with N-(3-chloropropyl)amine intermediates . Mitigation strategies include:

  • Reaction Pathway Analysis : Tracing impurity origins using LC-MS and adjusting precursor limits upstream.
  • Process Optimization : Modulating reaction pH, temperature, and reagent purity to suppress byproduct formation.
  • In-Situ Monitoring : Implementing real-time GC or LC-MS to track intermediate stability during hydrogenation steps .

Advanced: What are the challenges in achieving high yields during the synthesis of γ-phosphonolactams using N-(3-Chloropropyl) derivatives, and how can reaction conditions be optimized?

In γ-phosphonolactam synthesis, yields (30–50%) are limited by competing side reactions during P–C bond formation. For example, tricyclic γ-phosphonolactams derived from N-(3-chloropropyl)-2-methylaminobenzamides require precise control of phosphorus trichloride stoichiometry and sodium hydride-mediated cyclization . Optimization approaches include:

  • Solvent Selection : Using polar aprotic solvents (e.g., dioxane) to stabilize intermediates.
  • Temperature Gradients : Gradual heating (0°C → room temperature) to minimize decomposition.
  • Catalytic Additives : Introducing phase-transfer catalysts to enhance reaction efficiency .

Advanced: How do reaction mechanisms differ when this compound is used in condensation versus alkylation processes?

  • Condensation Reactions : In Gallopamil synthesis, N-(3-chloropropyl) derivatives react with nitriles (e.g., 2-(3,4,5-trimethoxyphenyl)-3-methylbutyronitrile) via nucleophilic attack, forming C–N bonds. This step is sensitive to base strength (e.g., NaNH₂ vs. K₂CO₃) .
  • Alkylation Processes : Chloropropyl groups act as electrophiles, reacting with amines (e.g., dibutylamine) in SN2 mechanisms. Competing elimination (to form allylamines) can occur at high temperatures, requiring strict thermal control .

Advanced: How can researchers resolve contradictory data on impurity profiles across different synthesis batches?

Contradictions often stem from variability in starting material purity or reaction conditions. For example, batch-dependent impurity levels in dronedarone were resolved by:

  • Comparative LC-MS Profiling : Identifying batch-specific impurities (e.g., compound 8 vs. 14 ) .
  • Degradation Studies : Stress-testing intermediates under heat/light to simulate impurity formation pathways.
  • Statistical Design of Experiments (DoE) : Systematically varying parameters (e.g., pH, reagent ratios) to isolate critical factors .

Advanced: What role does this compound play in enantioselective synthesis, and how is chirality maintained?

In flow chemistry, N-(3-chloropropyl) derivatives enable enantioselective cyclization via "memory of chirality." For instance, methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate undergoes stereoretentive cyclization to methylproline derivatives under continuous flow conditions, minimizing racemization through rapid mixing and controlled residence times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.